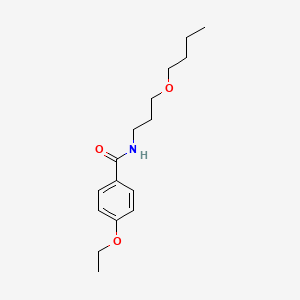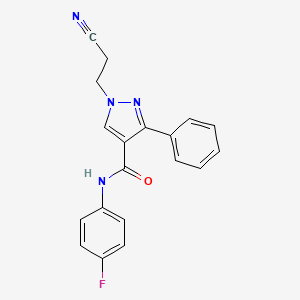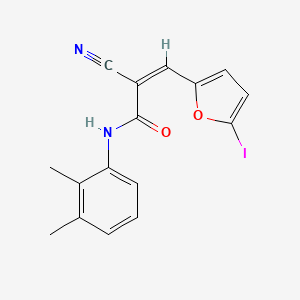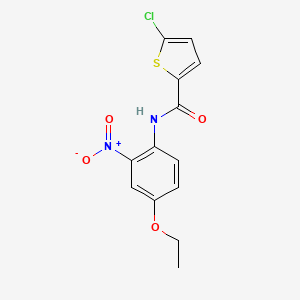![molecular formula C27H30N2O3 B5111196 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as FPPP, is a synthetic compound that belongs to the piperidine family. It is a potent and selective dopamine reuptake inhibitor and has been used in scientific research for studying the dopamine system.
Mecanismo De Acción
1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine increases the concentration of dopamine in the brain, leading to an increase in dopamine signaling and activity.
Biochemical and Physiological Effects:
1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase locomotor activity, induce hyperactivity, and produce stereotypy in animal models. It has also been shown to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its high potency and selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. However, its potential for abuse and toxicity limits its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of novel dopamine reuptake inhibitors with improved selectivity and reduced toxicity. Another area of research is the investigation of the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. Additionally, the use of 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in combination with other drugs may provide insights into the complex interactions between neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(2-furyl)propan-2-amine with 4-(1-pyrrolidinylcarbonyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with piperidine to obtain 1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine.
Aplicaciones Científicas De Investigación
1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively used in scientific research to study the dopamine system and its role in various neurological and psychiatric disorders. It has been used to investigate the effects of dopamine reuptake inhibition on behavior, cognition, and addiction.
Propiedades
IUPAC Name |
[4-[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c30-27(29-15-3-4-16-29)21-9-11-23(12-10-21)32-24-13-17-28(18-14-24)20-22-6-1-2-7-25(22)26-8-5-19-31-26/h1-2,5-12,19,24H,3-4,13-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQRBYGCOUBNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=C4C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)

![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)

![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)